Ethyl 2-(triphenylphosphoranylidene)propionate
Overview
Description
Scientific Research Applications
(Carbethoxyethylidene)triphenylphosphorane has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Ethyl 2-(triphenylphosphoranylidene)propionate, also known as Ethyl 2-(triphenylphosphoranylidene)propanoate or (Carbethoxyethylidene)triphenylphosphorane, is primarily used as a reagent in the Wittig reaction . The primary targets of this compound are aldehydes and ketones, which are common functional groups in organic chemistry .
Mode of Action
In the Wittig reaction, the compound acts as a nucleophile, adding to the carbonyl group of aldehydes and ketones . This results in the formation of alkenes or esters with double bonds .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of various complex organic compounds, including alkenes and esters .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of alkenes or esters with double bonds . These products are often used as intermediates in the synthesis of more complex organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, it has a melting point of 158-162 °C and is slightly soluble in chloroform and methanol . These properties can affect the compound’s stability and efficacy in different environments.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding dust formation, and using only under a chemical fume hood .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(triphenylphosphoranylidene)propionate is a reagent in the Wittig reaction . The Wittig reaction involves the nucleophilic addition of a Wittig reagent to the carbonyl group of aldehydes or ketones, resulting in the formation of alkenes or esters containing double bonds
Molecular Mechanism
It is known that this compound participates in the Wittig reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate . The reaction is carried out in a solvent such as toluene, with water present to facilitate the reaction. The mixture is stirred at 80°C for 12 hours . After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution . The product is then filtered and dried to obtain the final compound .
Industrial Production Methods: The industrial production of (Carbethoxyethylidene)triphenylphosphorane follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Solvent recycling and reutilization are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones . .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate.
Conditions: Solvents like toluene, chloroform, or methanol; temperatures around 80°C; pH adjustment using potassium carbonate.
Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENFXVDPUMQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205818 | |
Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-37-3 | |
Record name | (Carbethoxyethylidene)triphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005717373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5717-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2HY6C9MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction (Carbethoxyethylidene)triphenylphosphorane is known for, and how is it demonstrated in the provided research?
A: (Carbethoxyethylidene)triphenylphosphorane is a phosphorus ylide, a class of compounds widely recognized for their participation in the Wittig reaction. [, ] This reaction facilitates the formation of alkenes from aldehydes or ketones, offering a versatile approach to constructing carbon-carbon double bonds.
- Paper 1 focuses on synthesizing the ABC tricyclic fragment of pectenotoxin-7. Here, (Carbethoxyethylidene)triphenylphosphorane reacts with an aldehyde (AB spiroacetal aldehyde 9) to yield the desired (E)-olefin, crucial for subsequent transformations leading to the final tricyclic structure. []
- Paper 2 describes a more general application. (Carbethoxyethylidene)triphenylphosphorane reacts with 3-phenylpropanal, showcasing its broader utility in constructing diverse α,β-unsaturated esters. []
Q2: Can you elaborate on the stereochemical outcome of the reactions involving (Carbethoxyethylidene)triphenylphosphorane in these studies?
A2: A notable aspect of the Wittig reaction, and consequently the reactions involving (Carbethoxyethylidene)triphenylphosphorane, is its ability to control the alkene geometry in the product.
- Paper 1 emphasizes obtaining the (E)-olefin as the desired product. While the paper does not delve into the specific factors influencing the stereoselectivity, it highlights the successful achievement of the desired (E)-isomer. []
- Paper 2 does not explicitly mention the stereochemical outcome of the reaction with 3-phenylpropanal. Further investigation might be needed to ascertain the specific isomer(s) formed and the factors influencing the selectivity in this case. []
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